molecular formula C9H10O5 B11939823 Methyl 2,5-dihydroxy-4-methoxybenzoate CAS No. 13618-45-6

Methyl 2,5-dihydroxy-4-methoxybenzoate

Cat. No.: B11939823
CAS No.: 13618-45-6
M. Wt: 198.17 g/mol
InChI Key: QPFXZHDNFHBICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-dihydroxy-4-methoxybenzoate (CAS: 13618-45-6) is a benzoic acid derivative with the molecular formula C₉H₁₀O₅ and a molecular weight of 198.18 g/mol . It features hydroxyl groups at positions 2 and 5, a methoxy group at position 4, and a methyl ester at the carboxyl position. This compound is notable for its applications in organic synthesis, such as serving as a precursor in alkaloid synthesis (e.g., (-)-conophylline) , and has been isolated from natural sources like Acanthopanax senticosus (Siberian ginseng) . Its structural specificity influences reactivity, solubility, and biological interactions, making it a subject of interest in medicinal and synthetic chemistry.

Properties

CAS No.

13618-45-6

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

methyl 2,5-dihydroxy-4-methoxybenzoate

InChI

InChI=1S/C9H10O5/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4,10-11H,1-2H3

InChI Key

QPFXZHDNFHBICB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dihydroxy-4-methoxybenzoate can be synthesized through various chemical reactions. One common method involves the esterification of 2,5-dihydroxy-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dihydroxy-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,5-dihydroxy-4-methoxybenzoate is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: It is employed in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Methyl 2,5-dihydroxy-4-methoxybenzoate involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2,5-dihydroxy-4-methoxybenzoate with key analogs, emphasizing substituent positions and functional groups:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound C₉H₁₀O₅ 2-OH, 5-OH, 4-OCH₃, COOCH₃ 198.18 13618-45-6 Precursor in alkaloid synthesis; natural product isolation
Methyl 3,5-dihydroxy-4-methoxybenzoate C₉H₁₀O₅ 3-OH, 5-OH, 4-OCH₃, COOCH₃ 198.18 24093-81-0 Solubility: DMSO >10 mM; used in research formulations
Methyl 4-hydroxy-2,5-dimethylbenzoate C₁₀H₁₂O₃ 4-OH, 2-CH₃, 5-CH₃, COOCH₃ 180.20 Not specified Distinct methyl group placement alters steric hindrance and reactivity
Ethyl 3,5-diisopropyl-4-methoxybenzoate C₁₆H₂₂O₃ 4-OCH₃, 3/5-CH(CH₃)₂, COOCH₂CH₃ 262.35 Not specified Bulkier isopropyl groups reduce solubility in polar solvents
Methyl 2,5-dichloro-4-hydroxybenzoate C₈H₆Cl₂O₃ 2-Cl, 5-Cl, 4-OH, COOCH₃ 221.03 219685-77-5 Chlorine substituents enhance electrophilic reactivity

Key Observations :

  • Substituent Position Effects : The hydroxyl and methoxy group positions significantly influence hydrogen bonding and electronic effects. For example, this compound’s 2,5-dihydroxy configuration enhances acidity compared to Methyl 3,5-dihydroxy-4-methoxybenzoate .
  • Functional Group Impact : Chlorine or isopropyl substituents (e.g., in Methyl 2,5-dichloro-4-hydroxybenzoate or Ethyl 3,5-diisopropyl-4-methoxybenzoate) alter steric and electronic properties, affecting solubility and reactivity .

Patent and Industrial Relevance

This compound is associated with 17 patents (as of 2025), indicating industrial interest in its synthetic or therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.